tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a formyl group, and two methyl groups on the piperidine ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Addition of the tert-Butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site, participating in various biochemical reactions. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(cyclopropylamino)-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
- tert-Butyl 4-(benzyl(methyl)amino)-3,3-dimethylpiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While all these compounds are used in chemical research, their specific applications may differ based on their unique structural features .
Properties
IUPAC Name |
tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJMECHZIYCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.